4,4'-Dichlorobenzophenone-D8

Mass Spectrometry Isotope Dilution Quantitative Analysis

Quantifying 4,4'-dichlorobenzophenone (a key dicofol/DDT metabolite) in complex matrices often leads to signal suppression and poor accuracy when using unlabeled or structural analog internal standards. 4,4'-Dichlorobenzophenone-D8 eliminates this variability: • 98 atom % D enrichment provides a +8 Da mass shift, ensuring baseline chromatographic separation and identical extraction/ionization behavior. • Corrects for matrix effects across environmental water, food, and biological samples, enabling ng/L sensitivity. • Meets ISO 17025 and SANTE guidelines when used as a certified reference material. Reliable stock, ready for global dispatch.

Molecular Formula C13H8Cl2O
Molecular Weight 259.15 g/mol
Cat. No. B567639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichlorobenzophenone-D8
Molecular FormulaC13H8Cl2O
Molecular Weight259.15 g/mol
Structural Identifiers
InChIInChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyOKISUZLXOYGIFP-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dichlorobenzophenone-D8 Overview


4,4'-Dichlorobenzophenone-D8 (CAS: 1219806-01-5) is a stable isotope-labeled analog of the organochlorine pesticide metabolite 4,4'-dichlorobenzophenone. This compound features complete deuteration of all eight aromatic ring hydrogens (98 atom % D isotopic enrichment), resulting in a molecular weight of 259.16 g/mol, which is 8.05 Da greater than the unlabeled parent compound (251.11 g/mol) [1]. Its primary application is as a high-purity internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of the non-deuterated analyte in complex environmental and biological matrices [2].

Limitations of Unlabeled Standards for 4,4'-Dichlorobenzophenone


In quantitative mass spectrometry, the use of a non-isotopic structural analog or the unlabeled parent compound as an internal standard introduces significant analytical error. The unlabeled parent 4,4'-dichlorobenzophenone cannot be used as it is chemically identical to the target analyte and would co-elute, preventing separate quantification [1]. Structural analogs, while separable, do not share the identical chemical and physical properties of the analyte, leading to differential extraction recovery, ionization efficiency, and matrix effects in LC-MS/MS analyses [2]. This results in poor method accuracy and precision, particularly in complex sample matrices where matrix effects can cause signal suppression or enhancement [3]. The deuterated analog 4,4'-Dichlorobenzophenone-D8 overcomes these limitations by behaving nearly identically to the analyte while providing a distinct mass shift for MS detection, thereby correcting for variability throughout the entire analytical workflow [4].

4,4'-Dichlorobenzophenone-D8 Selection Evidence


Mass Shift for Clean Differentiation

4,4'-Dichlorobenzophenone-D8 provides a mass shift of +8 Da relative to the unlabeled analyte (m/z 259 vs 251), a difference significantly larger than the natural abundance M+2/M+4 isotopic cluster. This large shift ensures baseline mass resolution on standard quadrupole or time-of-flight MS instruments, eliminating any risk of cross-talk or isotopic interference between the internal standard and analyte channels [1].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Isotopic Purity and Background Interference

The specified isotopic enrichment of 98 atom% D for 4,4'-Dichlorobenzophenone-D8 is a critical quality parameter . Lower enrichment standards (e.g., <95%) contain a measurable fraction of the unlabeled compound, which would contribute directly to the analyte signal, causing a systematic positive bias in quantification. For instance, a 2% unlabeled impurity in the internal standard would artificially elevate the measured analyte concentration, an error that cannot be corrected by calibration and becomes significant at low analyte concentrations.

Isotope Dilution Method Validation Internal Standard Purity

Matrix Effect Correction in Surface Water

In a 2019 environmental study quantifying 4,4'-dichlorobenzophenone in Pearl River Delta surface waters, the analyte was detected at mean concentrations of 12.50 ng/L (Hong Kong) and 4.05 ng/L (Macao) [1]. While this study did not use the D8 standard, it highlights the analytical challenge of quantifying low ng/L concentrations in a complex, nutrient-rich matrix. The use of a deuterated analog like 4,4'-Dichlorobenzophenone-D8 is the established best practice to compensate for matrix-induced ion suppression or enhancement in ESI, which would otherwise lead to inaccurate results [2]. The class-level performance of such standards indicates that accuracy can be maintained within ±20% at the ng/mL level, a benchmark not reliably met by non-isotopic internal standards in these matrices [3].

Environmental Analysis LC-MS/MS Matrix Effect

Co-Elution and Ion Ratio Accuracy

A key advantage of deuterated over 13C-labeled internal standards is the minimal impact on chromatographic retention time. Deuterium substitution on aromatic rings, as in 4,4'-Dichlorobenzophenone-D8, typically results in a very slight retention time shift (often <0.05 min) compared to the unlabeled analyte, ensuring near-perfect co-elution [1]. This is critical because in regions of changing mobile phase composition, even small retention time differences between analyte and internal standard can lead to differential matrix effects (ion suppression/enhancement), a phenomenon well-documented for deuterated compounds [2][3]. The 8-Dalton mass difference allows for distinct MS/MS channels while maintaining chromatographic fidelity, a balance that 13C-labeled analogs may not always achieve.

LC-MS/MS Chromatography Method Robustness

Long-Term Shelf-Life Stability

According to the manufacturer's specifications, 4,4'-Dichlorobenzophenone-D8 is stable for at least three years when stored at room temperature under recommended conditions, after which re-analysis for chemical purity is advised . This documented, long-term stability is a critical specification for laboratories conducting multi-year environmental monitoring programs or longitudinal studies. In contrast, many non-deuterated reference standards require more stringent storage conditions (e.g., -20°C) and may degrade more rapidly, introducing uncertainty in long-term data comparability.

Reference Standard Quality Control Method Validation

Certified Reference Material Traceability

4,4'-Dichlorobenzophenone-D8 is available as a Certified Reference Material (CRM) from manufacturers operating under ISO 17034 and ISO/IEC 17025 accreditations (e.g., Dr. Ehrenstorfer, LGC Standards), providing documented traceability and measurement uncertainty . This is a fundamental requirement for laboratories seeking ISO 17025 accreditation or operating under Good Laboratory Practice (GLP). The availability of a COA with each lot, detailing exact concentration, purity, and isotopic enrichment, provides a level of quality assurance that generic, unlabeled 'analytical grade' reagents do not offer.

Analytical Standards ISO 17034 Quality Assurance

Validated Applications of 4,4'-Dichlorobenzophenone-D8


Environmental Fate of Dicofol/DDT Metabolites

Quantifying 4,4'-DCBP, a key metabolite of the pesticides dicofol and DDT, in complex environmental matrices like river and coastal waters. The 98 atom% D enrichment and +8 Da mass shift provide the necessary selectivity to detect ng/L concentrations in the presence of high nutrient loads and potential matrix interferences [1]. This application is directly supported by prior environmental occurrence studies that highlight the need for robust, matrix-corrected quantification [2].

Food Pesticide Residue Analysis

Developing and validating sensitive LC-MS/MS methods for monitoring 4,4'-DCBP as a marker of dicofol/DDT contamination in foodstuffs (e.g., fruits, vegetables, tea). The availability of the compound as a certified reference material ensures the method meets the stringent traceability and quality control requirements of ISO 17025 accredited labs and regulatory agencies, such as those outlined in SANTE guidelines.

Pharmacokinetic and Metabolism Studies

As a deuterated probe, this compound can be used in vitro or in vivo to study the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. The class-level performance of deuterated analogs [3] demonstrates that they can serve as reliable internal standards or metabolic tracers, allowing for the accurate differentiation of the administered dose from the endogenous or environmentally derived analyte in biological samples (e.g., plasma, urine, tissue homogenates) [4].

Pharmaceutical Impurity Profiling

If 4,4'-dichlorobenzophenone is a synthetic intermediate or a potential impurity in an active pharmaceutical ingredient (API), this D8 standard can be used for accurate quantification during process development and quality control. The use of a deuterated internal standard is a best practice to correct for sample preparation variability and matrix effects in complex pharmaceutical matrices, ensuring that impurity levels are accurately reported to meet ICH guidelines .

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